molecular formula C9H7ClF2O B2788909 3-Chloro-1-(2,4-difluorophenyl)propan-1-one CAS No. 184099-84-1

3-Chloro-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B2788909
CAS No.: 184099-84-1
M. Wt: 204.6
InChI Key: XQSNRAJSOXNDGV-UHFFFAOYSA-N
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Description

3-Chloro-1-(2,4-difluorophenyl)propan-1-one (CAS: 184099-84-1) is a chlorinated ketone derivative featuring a 2,4-difluorophenyl substituent. This compound is synthesized via Friedel-Crafts acylation, where a difluorobenzene derivative reacts with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as AlCl₃ .

Properties

IUPAC Name

3-chloro-1-(2,4-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSNRAJSOXNDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one typically involves the reaction of 1,3-difluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained. Here is a detailed procedure:

  • Aluminum chloride (0.3 mol) is added carefully to 1,3-difluorobenzene (0.26 mol) and the mixture is heated with vigorous stirring till 50°C.
  • 3-Chloropropionyl chloride (0.26 mol) is added dropwise over a 15-minute period at 40°C (cooled on ice) and the mixture is stirred at 50°C.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.

Major Products

    Substitution: Depending on the nucleophile, products such as 3-methoxy-1-(2,4-difluorophenyl)propan-1-one can be formed.

    Reduction: The major product is 3-chloro-1-(2,4-difluorophenyl)propan-1-ol.

Scientific Research Applications

3-Chloro-1-(2,4-difluorophenyl)propan-1-one is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: As an intermediate in the synthesis of ticagrelor, it plays a crucial role in cardiovascular research and drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one is based on the formation of a chloroformate ester. This ester is formed when the reagent reacts with an alcohol or amine, resulting in the release of a fluoride ion. As an intermediate in the synthesis of ticagrelor, it indirectly influences pathways related to platelet aggregation, contributing to the inhibition of platelet aggregation and prevention of atherothrombotic events.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
3-Chloro-1-(2,4-difluorophenyl)propan-1-one 184099-84-1 C₉H₇ClF₂O 204.60 2,4-difluorophenyl Reference compound
3-Chloro-1-(3,4-difluorophenyl)propan-1-one 1215969-79-1 C₉H₇ClF₂O 204.60 3,4-difluorophenyl Altered fluorine positions reduce electronic effects
3-Chloro-1-(3,5-difluorophenyl)propan-1-one 872850-57-2 C₉H₇ClF₂O 204.60 3,5-difluorophenyl Symmetric fluorine substitution; may alter crystal packing
3-Chloro-1-(4-fluorophenyl)propan-1-one 347-93-3 C₉H₈ClFO 186.61 4-fluorophenyl Single fluorine; lower molecular weight

Key Observations :

  • Synthetic Challenges : The 2,4-difluoro isomer requires precise reaction conditions due to steric and electronic factors, whereas 3,4-difluoro derivatives are synthesized using similar protocols but with varying yields .

Key Observations :

  • By-Product Formation : Analogous compounds like 3-chloro-1-(4-methylphenyl)propan-1-one often generate halogenated by-products (e.g., α-chloromethylmephedrone) during substitution reactions, necessitating rigorous purification .

Commercial and Industrial Relevance

Key Observations :

  • Market Demand : The 2,4-difluoro isomer is less commercially available than 3,4-difluoro analogs, reflecting its niche applications .
  • Regulatory Status: Halogenated propanones are scrutinized under drug legislation (e.g., Misuse of Drugs Act), though specific derivatives like mexedrone analogs evade generic controls due to structural nuances .

Biological Activity

3-Chloro-1-(2,4-difluorophenyl)propan-1-one is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group and two fluorine atoms attached to a phenyl ring, which enhances its chemical reactivity. Its molecular formula is C9H8ClF2OC_9H_8ClF_2O, with a molecular weight of approximately 206.62 g/mol. The presence of halogen substituents often correlates with increased biological activity, making this compound a candidate for various pharmacological studies.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The chloro substituent can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This property suggests its utility in developing therapeutic agents targeting specific biochemical pathways. For instance, it has been shown to interact with various enzymes involved in metabolic processes, making it a valuable tool in drug discovery .

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial and antifungal activities. This compound has demonstrated potential against various microbial strains, including Candida species. The minimal inhibitory concentration (MIC) values for these activities suggest that the compound may be effective in treating infections caused by resistant strains .

Receptor Binding

The compound's structural similarity to biologically active molecules allows it to bind to specific receptors. This binding can modulate receptor activity, potentially influencing physiological responses. Studies have indicated that the compound may act on receptors involved in cardiovascular functions, thus playing a role in cardiovascular research and drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : A study evaluated the inhibition of cytochrome P450 enzymes by various halogenated compounds, including this compound. The results indicated selective inhibition patterns that could be leveraged for therapeutic applications .
  • Antifungal Activity : In vitro studies assessed the antifungal activity against Candida albicans, revealing that this compound exhibited comparable activity to established antifungal agents. The study reported an MIC value of 0.020 µg/mL against C. albicans.
  • Receptor Interaction : Research highlighted the compound's ability to interact with specific receptors in cardiovascular systems, suggesting its potential as a lead compound for developing new cardiovascular drugs.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

Compound NameBiological ActivityMIC (µg/mL)Notes
This compoundEnzyme inhibitor; antifungal0.020Effective against C. albicans
3-Chloro-1-(3,5-difluorophenyl)propan-1-oneEnzyme inhibitor; antimicrobial0.025Similar activity profile; different fluorine substitution
3-Chloro-1-(4-chlorophenyl)propan-1-oneModerate enzyme inhibition0.050Lacks fluorine substituents; altered reactivity

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